molecular formula C26H36N2O4 B1514437 UNII-LMA14SN2Y1 CAS No. 2893-91-6

UNII-LMA14SN2Y1

Cat. No.: B1514437
CAS No.: 2893-91-6
M. Wt: 440.6 g/mol
InChI Key: AREHFLBSUIDYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNII-LMA14SN2Y1 is a complex organic compound characterized by its multiple methoxy groups and a nitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNII-LMA14SN2Y1 typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dimethoxyphenyl precursor, followed by the introduction of the nitrile group and the formation of the final compound through a series of condensation and substitution reactions. Common reagents used in these reactions include methylating agents, nitrile sources, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

UNII-LMA14SN2Y1 can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the nitrile group will produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activity, including interactions with enzymes or receptors.

Medicine

In medicinal chemistry, this compound or its derivatives could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which UNII-LMA14SN2Y1 exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • UNII-LMA14SN2Y1
  • (2RS)-2-(3,4-Dimethoxyphenyl)-2-(2-((2-(3,4-dimethoxy-phenyl)ethyl)(ethyl)amino)ethyl)-3-methylbutanenitrile
  • (2RS)-2-(3,4-Dimethoxyphenyl)-2-(2-((2-(3,4-dimethoxy-phenyl)ethyl)(propyl)amino)ethyl)-3-methylbutanenitrile

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a subject of interest for further research and development.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-[2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]ethyl]-3-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-5)25(17-21)32-7)13-15-28(3)14-12-20-8-10-22(29-4)24(16-20)31-6/h8-11,16-17,19H,12-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREHFLBSUIDYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-91-6
Record name D-517
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002893916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-517
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMA14SN2Y1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNII-LMA14SN2Y1
Reactant of Route 2
Reactant of Route 2
UNII-LMA14SN2Y1
Reactant of Route 3
Reactant of Route 3
UNII-LMA14SN2Y1
Reactant of Route 4
Reactant of Route 4
UNII-LMA14SN2Y1
Reactant of Route 5
Reactant of Route 5
UNII-LMA14SN2Y1
Reactant of Route 6
Reactant of Route 6
UNII-LMA14SN2Y1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.